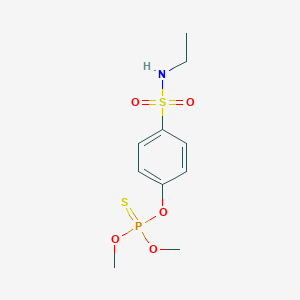
Decyltrimethylammonium chloride
Descripción general
Descripción
Decyltrimethylammonium chloride is a quaternary ammonium compound . It is a white or yellowish powder with a molecular formula of C13H30ClN . It is commonly used as a surfactant, an emulsifier, a disinfectant, and a preservative in various industries, including pharmaceuticals, personal care, and agriculture .
Synthesis Analysis
This compound can be produced through a variety of methods, including alkylation and quaternization of decylamine with methyl chloride or dimethyl sulfate . The process typically involves the reaction of decylamine with an alkylating agent, followed by purification and isolation of the product .Molecular Structure Analysis
The molecular formula of this compound is C13H30ClN . The molecular weight is 235.837 Da .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 90-92°C and a boiling point of 289.2°C at 760 mmHg .Aplicaciones Científicas De Investigación
Flotation and Adsorption
Decyltrimethylammonium chloride is studied for its flotation behavior and adsorption on kaolinite, a clay mineral. The flotation recovery of kaolinite increases with pH when this compound is used as a collector. The adsorption of this compound on kaolinite varies with particle size and carbon chain length of the quaternary ammonium salts, indicating its potential in mineral processing and extraction (Jiang et al., 2013).
Surfactant Self-Aggregation
This compound's self-aggregation in aqueous media has been analyzed through calorimetric and conductometric methods. The effects of temperature and different salts on its behavior were studied, revealing insights into the energetics of micellization and the critical micelle concentration (cmc) (Chakraborty & Moulik, 2007).
Crystal Structure Analysis
The crystal structure of a complex of this compound with rac-1,1′-bi-2-naphthol was analyzed, showing a triclinic lattice. This study provides insights into the packing structure and stability of crystal complexes involving monoalkyltrimethylammonium halides (Marfo-owusu, Okuyama & Noguchi, 2009).
Micelle Formation in Aqueous Solutions
The behavior of this compound in water was studied using molecular dynamics simulations. These studies show how the surfactants form aggregates at certain concentrations, providing valuable data on micelle formation and critical micelle concentration (Morisada & Shinto, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of decyltrimethylammonium chloride is the bacterial cell membrane . It interacts with the lipid bilayer of the bacterial cell membrane, disrupting its structure and function .
Mode of Action
This compound acts by disrupting the cell membrane integrity, leading to leakage of intracellular contents and eventually cell death . This is achieved through its interaction with the lipid bilayer of the bacterial cell membrane, altering its fluidity and permeability .
Biochemical Pathways
It is known that the compound’s action leads to the leakage of intracellular macromolecules . This disruption of the cell membrane integrity can affect various biochemical pathways within the cell, leading to cell death .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. As a quaternary ammonium compound, it is known to be highly soluble in water . This property can influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is the death of bacterial cells . By disrupting the cell membrane, it causes leakage of intracellular contents, leading to cell death . This makes it an effective antimicrobial agent.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity can be affected by the presence of organic matter, pH, and temperature . Moreover, it may be environmentally persistent depending on local conditions and is known to be toxic to aquatic invertebrates and moderately toxic to fish .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Decyltrimethylammonium chloride are not fully understood. It is known that it can interact with various biomolecules. For instance, it has been shown to interact with poly(L-glutamic acid) (PLGA) in a membrane, affecting the permeability of phenyl-1,2-ethanediol across the membrane .
Cellular Effects
This compound can have various effects on cells. For example, it has been shown to affect the conformation of PLGA in a membrane, which can influence the permeability of the membrane
Molecular Mechanism
It is known that it can undergo micellization in aqueous solution . This process involves the formation of micelles, which are small aggregates of surfactant molecules. Micellization can affect the properties of the solution, including its surface tension and solubility .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown that the micellization process can be influenced by factors such as temperature and concentration
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models
Metabolic Pathways
It is known that it can be degraded by certain bacteria, such as Pseudomonas fluorescens TN4, to produce decyldimethylamine and subsequently, dimethylamine .
Transport and Distribution
It is known that it can undergo micellization in aqueous solution, which can affect its distribution .
Subcellular Localization
It is known that it can undergo micellization in aqueous solution, which can affect its localization .
Propiedades
IUPAC Name |
decyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.ClH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWGXXDEYMNGCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15053-09-5 (Parent) | |
| Record name | Capryltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00905940 | |
| Record name | N,N,N-Trimethyldecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [TCI America MSDS] | |
| Record name | Capryltrimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20532 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10108-87-9 | |
| Record name | Decyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10108-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capryltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyldecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WO96AHN3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


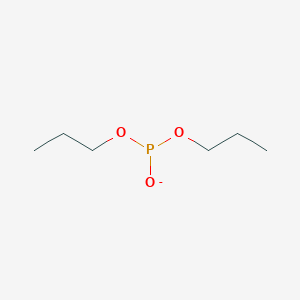
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

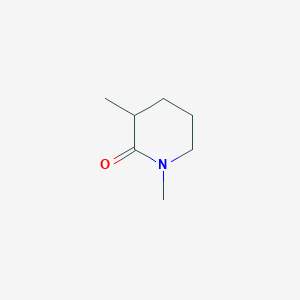

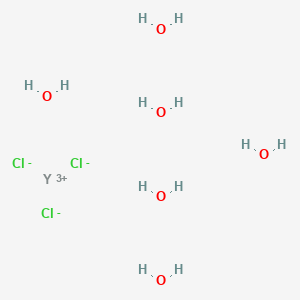


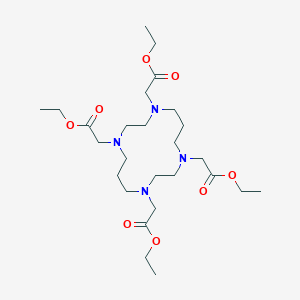

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)


